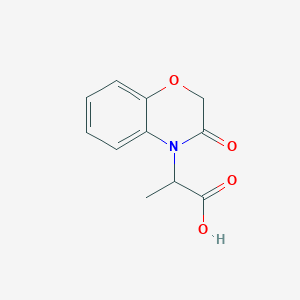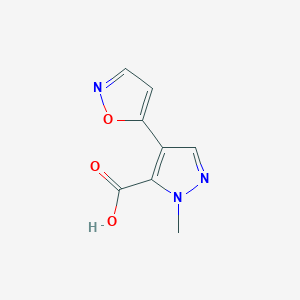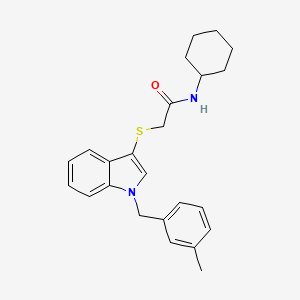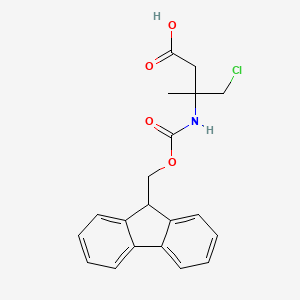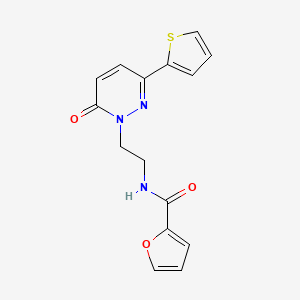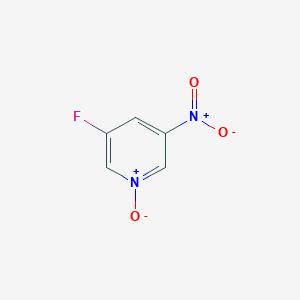
3-Fluoro-5-nitropyridin-1-ium-1-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 3-Fluoro-5-nitropyridin-1-ium-1-olate is a fluorinated nitropyridine derivative. Nitropyridines are a class of compounds that have been extensively studied due to their various applications in pharmaceuticals, agrochemicals, and materials science. The presence of both nitro and fluoro substituents on the pyridine ring can significantly alter the chemical and physical properties of these compounds, making them of particular interest in synthetic chemistry and materials research .
Synthesis Analysis
The synthesis of fluoropyridines, such as 3-Fluoro-5-nitropyridin-1-ium-1-olate, can be achieved through a fluorodenitration reaction. This process is facilitated by tetrabutylammonium fluoride (TBAF) under mild conditions, which is advantageous as it does not require stringent anhydrous conditions. The reaction is generally applicable to 2- or 4-nitro-substituted pyridines. However, for 3-nitropyridines, the presence of additional electron-withdrawing groups is necessary for the reaction to proceed efficiently. This method also allows for the synthesis of hydroxy- and methoxypyridines by using the corresponding tetrabutylammonium species .
Molecular Structure Analysis
The molecular structure of 3-Fluoro-5-nitropyridin-1-ium-1-olate is characterized by the presence of a nitro group and a fluoro group attached to a pyridine ring. The electron-withdrawing nature of both substituents can influence the electronic distribution within the molecule, potentially affecting its reactivity and interaction with other molecules. The exact position of these groups on the pyridine ring is crucial as it can dictate the compound's behavior in chemical reactions .
Chemical Reactions Analysis
The chemical reactivity of 3-Fluoro-5-nitropyridin-1-ium-1-olate is likely to be influenced by the nitro and fluoro substituents. The nitro group can undergo various reactions, including reduction to amino compounds, which is a common transformation for nitroaromatic compounds. The fluoro group, being highly electronegative, can affect the acidity of adjacent hydrogen atoms and participate in nucleophilic substitution reactions. The specific reactivity patterns of 3-Fluoro-5-nitropyridin-1-ium-1-olate would depend on the context of the reaction and the presence of other functional groups .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-Fluoro-5-nitropyridin-1-ium-1-olate are not explicitly detailed in the provided papers. However, based on the general properties of nitropyridines and fluorinated aromatic compounds, it can be inferred that the compound would exhibit unique properties due to the strong electron-withdrawing effects of the nitro and fluoro groups. These effects could influence the compound's boiling point, melting point, solubility, and stability. Additionally, the presence of these groups could also impact the compound's spectroscopic properties, such as UV-Vis and fluorescence characteristics, which are important for analytical applications .
Scientific Research Applications
Molecular Structure Analysis
Molecular Packing and Interaction Patterns
The structure of closely related compounds, such as 2-chloro-4-nitropyridine N-oxide, demonstrates the importance of nitro groups' planarity with aromatic rings and their influence on molecular packing, exhibiting patterns like herringbone, which are crucial for designing materials with specific crystallographic properties (Shafer et al., 2018).
Medical Imaging
Positron Emission Tomography (PET) Imaging
Fluorine-18 labelled fluoropyridines, which can be derived from pyridyliodonium salts, are increasingly applied in PET imaging. The specific placement of fluorine-18 enables the stable imaging of targeted biological processes, highlighting the role of fluoropyridines in developing advanced imaging agents (Carroll et al., 2007).
Fluorescent Probes and Materials
Fluorophores for Biological Applications
Research on rhenium(I) tricarbonyl complexes, involving ancillary ligands like pyridine Schiff bases, underscores the potential of these complexes in fluorescent imaging, especially in bacterial and fungal cells. The intramolecular hydrogen bond in these ligands acts as a switch between visible and NIR emissions, relevant for designing specific probes for biological applications (Morales-Guevara et al., 2022).
Organic Synthesis and Chemical Reactivity
Synthesis of Fluoropyridines
Methods for synthesizing fluoropyridines through fluorodenitration reactions mediated by tetrabutylammonium fluoride highlight the versatility of nitropyridines in organic synthesis. These reactions pave the way for generating compounds with potential pharmacological activities (Kuduk et al., 2005).
properties
IUPAC Name |
3-fluoro-5-nitro-1-oxidopyridin-1-ium |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3FN2O3/c6-4-1-5(8(10)11)3-7(9)2-4/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUOYNPMFWRRDAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=[N+](C=C1F)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-5-nitropyridin-1-ium-1-olate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B2524797.png)
![(1-(3-chloro-4-methylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2524798.png)
![2-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}propanoic acid dihydrochloride](/img/structure/B2524799.png)
![N-[(4-chlorophenyl)methyl]-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide](/img/structure/B2524800.png)
![Tert-butyl N-[[1-(methylamino)cyclopropyl]methyl]carbamate](/img/structure/B2524801.png)

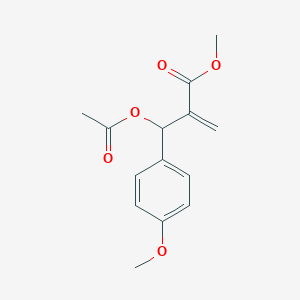

![3-(5-Chloro-2-methoxyphenyl)-1-[(1-hydroxycyclohex-2-en-1-yl)methyl]urea](/img/structure/B2524811.png)
